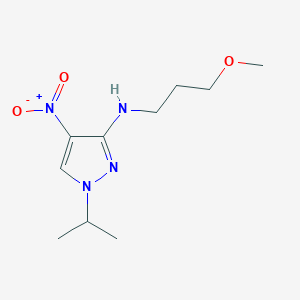
1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “2-Chlorobenzyl” part suggests the presence of a benzyl group with a chlorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution or addition reactions .Chemical Reactions Analysis
The compound, due to the presence of reactive groups like the pyrazole ring and the chlorobenzyl group, might undergo various chemical reactions. For instance, the chlorobenzyl group might undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has been synthesized and characterized as part of studies focused on the development of novel heterocyclic compounds with potential biological activities. In a study by Titi et al. (2020), various pyrazole derivatives, including compounds similar to 1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, were synthesized and characterized using techniques such as FT-IR, UV-visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These compounds were investigated for their biological activities against breast cancer and microbes, highlighting the potential pharmaceutical applications of pyrazole derivatives (Titi et al., 2020).
Catalytic Applications
Pyrazole derivatives, similar to 1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, have been utilized as ligands in catalysis. For instance, Togni et al. (1996) reported the use of ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination reactions. These reactions demonstrated high enantioselectivity, indicating the utility of pyrazole derivatives in enhancing the selectivity and efficiency of catalytic processes (Togni et al., 1996).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of pyrazole derivatives have been explored in various studies. For example, the research conducted by Şener et al. (2002) involved the synthesis and reactions of pyrazole derivatives, investigating their bioactivities. Such studies contribute to the understanding of how modifications to the pyrazole core structure, like those in 1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, can impact biological activity and potentially lead to new therapeutic agents (Şener et al., 2002).
Chemical Transformations and Reactions
Research on pyrazole derivatives also encompasses their chemical transformations and reactions, which are crucial for synthesizing more complex molecules. Koyioni et al. (2014) investigated the reactions of 1H-pyrazol-5-amines with Appel salt, leading to the formation of various products including pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. This study demonstrates the versatility of pyrazole derivatives in chemical synthesis and their potential as intermediates in the production of a wide range of heterocyclic compounds (Koyioni et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds such as dichlorobenzyl alcohol are known to act on sodium channels and proteins .
Mode of Action
It’s worth noting that compounds with similar structures, such as dichlorobenzyl alcohol, are thought to work by reducing sodium channel blockade and denaturing external proteins .
Biochemical Pathways
Similar compounds like benzyl chloride are known to be involved in reactions such as free radical processes and hydrolysis .
Result of Action
Similar compounds like benzyl chloride are known to react with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid .
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12;/h2-6H,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFKPGZLVWXUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride | |
CAS RN |
1431966-66-3 | |
| Record name | 1H-Pyrazol-5-amine, 1-[(2-chlorophenyl)methyl]-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047623.png)


![4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid](/img/structure/B3047632.png)







![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3047640.png)
